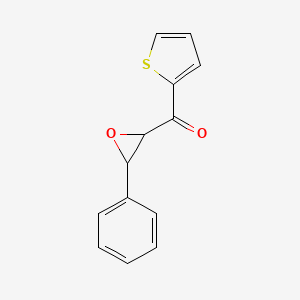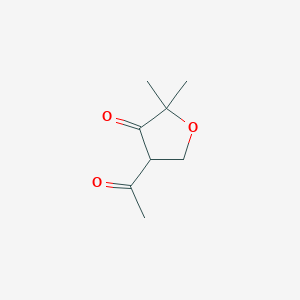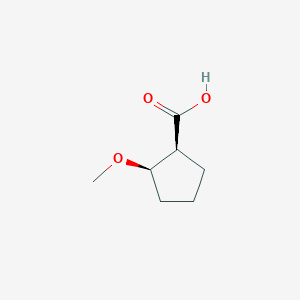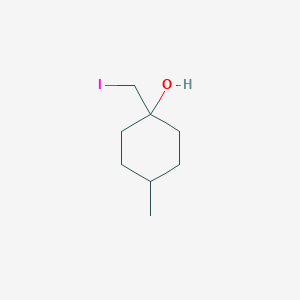
1-(Iodomethyl)-4-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)-4-methylcyclohexan-1-ol is an organic compound characterized by the presence of an iodomethyl group attached to a cyclohexane ring
Méthodes De Préparation
The synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol typically involves the iodination of 4-methylcyclohexanol. One common method includes the reaction of 4-methylcyclohexanol with iodine and red phosphorus in the presence of a solvent such as methanol. The reaction proceeds through the formation of an intermediate iodomethyl compound, which is then converted to the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Iodomethyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can produce a wide range of derivatives.
Applications De Recherche Scientifique
1-(Iodomethyl)-4-methylcyclohexan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Iodomethyl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . This interaction can affect various biological pathways and processes, including enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
1-(Iodomethyl)-4-methylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(Bromomethyl)-4-methylcyclohexan-1-ol: Similar in structure but with a bromine atom instead of iodine.
1-(Chloromethyl)-4-methylcyclohexan-1-ol: Contains a chlorine atom instead of iodine.
4-Methylcyclohexanol: Lacks the iodomethyl group and has different chemical properties and applications.
The uniqueness of this compound lies in its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H15IO |
|---|---|
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
1-(iodomethyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C8H15IO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-6H2,1H3 |
Clé InChI |
PUBFWLUFZOPBPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


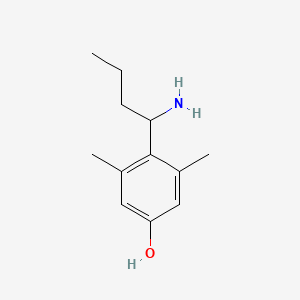
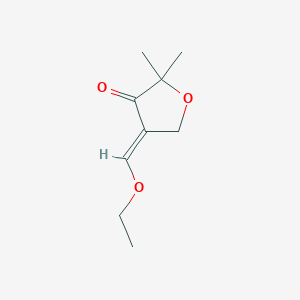
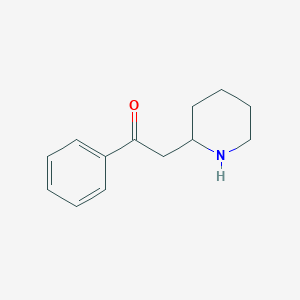
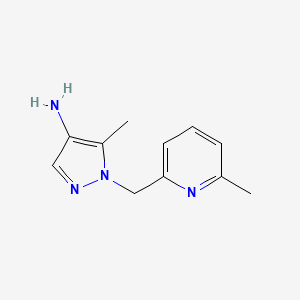
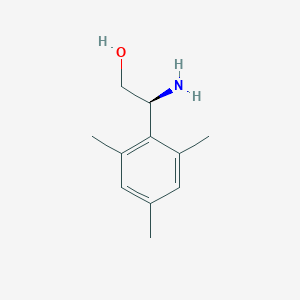

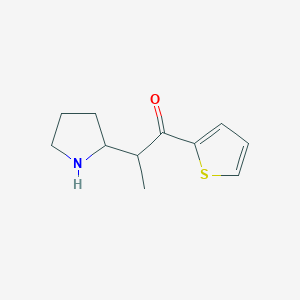
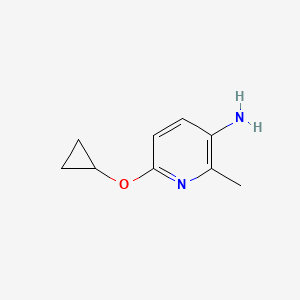

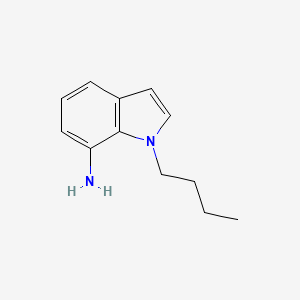
![Hexahydro-1H-pyrrolo[2,1-c]morpholin-7-one](/img/structure/B15240098.png)
